

A Technical Guide to FITM Gene Expression in Human Tissues

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FITM2, plays a crucial role in lipid metabolism, specifically in the formation and budding of lipid droplets from the endoplasmic reticulum.[1] These proteins are integral to the process of partitioning triacylglycerol for storage.[1] Given their fundamental role in lipid homeostasis, understanding the tissue-specific expression and regulation of FITM1 and FITM2 is of significant interest for research into metabolic diseases such as type 2 diabetes, lipodystrophy, and non-alcoholic fatty liver disease, as well as cardiovascular conditions and certain cancers. [2]

This technical guide provides a comprehensive overview of **FITM** gene expression across various human tissues, detailed experimental protocols for their study, and a visualization of their regulatory pathways.

Data Presentation: Quantitative Gene Expression

The expression of **FITM1** and **FITM2** exhibits distinct patterns across human tissues. **FITM1** expression is largely restricted to tissues with high oxidative capacity, whereas **FITM2** shows a more ubiquitous, though varied, expression pattern.[1][2][3] The following tables summarize quantitative RNA and protein expression data from the Human Protein Atlas, which includes consensus data from the Genotype-Tissue Expression (GTEx) project.



RNA Expression (nTPM)

The table below presents the normalized mRNA expression levels in transcripts per million (nTPM) for **FITM1** and **FITM2** in a selection of human tissues. This data provides a quantitative measure of gene transcription.

| Tissue | FITM1 (nTPM) | FITM2 (nTPM) |
|-------------------------|--------------|--------------|
| Adipose Tissue | 1.3 | 77.2 |
| Skeletal Muscle | 25.1 | 24.3 |
| Heart Muscle | 26.5 | 45.9 |
| Liver | 1.1 | 11.2 |
| Pancreas | 0.5 | 17.5 |
| Kidney | 0.9 | 22.8 |
| Lung | 0.4 | 19.3 |
| Brain (Cerebral Cortex) | 0.1 | 5.4 |
| Testis | 0.8 | 6.7 |
| Skin | 0.3 | 10.1 |
| Small Intestine | 0.4 | 14.9 |
| Colon | 0.3 | 11.1 |

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).

Protein Expression

The following table summarizes the protein expression levels of **FITM1** and **FITM2** as determined by immunohistochemistry (IHC). The levels are categorized as High, Medium, Low, or Not Detected. It should be noted that for **FITM1**, the Human Protein Atlas suggests that the estimation of protein expression could not be definitively performed and advises viewing the primary data.[4]



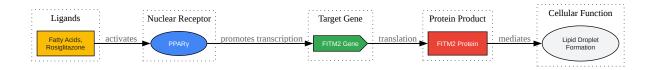
| Tissue | FITM1 Protein Expression | FITM2 Protein Expression |
|-------------------------|--------------------------|--------------------------|
| Adipose Tissue | Not Detected | High |
| Skeletal Muscle | Medium | Medium |
| Heart Muscle | Low | Medium |
| Liver | Not Detected | Low |
| Pancreas | Not Detected | Medium |
| Kidney | Not Detected | Medium |
| Lung | Not Detected | Low |
| Brain (Cerebral Cortex) | Not Detected | Low |
| Testis | Low | Medium |
| Skin | Not Detected | Low |
| Small Intestine | Not Detected | Medium |
| Colon | Not Detected | Medium |

Data sourced from immunohistochemistry staining results on the Human Protein Atlas.[5]

Signaling Pathway

The expression of **FITM** genes is under the control of key metabolic transcription factors. Notably, **FITM**2 is a direct target of Peroxisome Proliferator-Activated Receptor gamma (PPARy), a master regulator of adipogenesis.[6] This regulation highlights the integral role of **FITM**2 in fat cell differentiation and lipid storage. The pathway diagram below illustrates this regulatory relationship.





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Caption: Transcriptional regulation of the FITM2 gene by PPARy.

Experimental Protocols

Accurate determination of **FITM** gene and protein expression requires robust and well-validated experimental methods. Below are detailed protocols for key techniques.

Reverse Transcription Quantitative PCR (RT-qPCR)

This method is used for the sensitive quantification of **FITM1** and **FITM2** mRNA levels in tissue samples.

1. RNA Extraction:

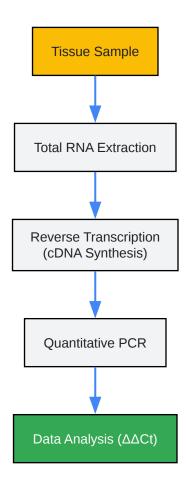
- Homogenize 20-30 mg of frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.
- Isolate total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.
- Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
- Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio of ~2.0) and by gel electrophoresis to check for integrity.
- 2. Reverse Transcription (cDNA Synthesis):
- Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers.



• Incubate the reaction mixture according to the enzyme manufacturer's instructions (e.g., 65°C for 5 min, then 50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

3. qPCR:

- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (FITM1 or FITM2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TagMan-based qPCR master mix.
- Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Analyze the data using the ΔΔCt method to determine the relative expression of the target gene normalized to the reference gene.



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Caption: Workflow for RT-qPCR analysis of **FITM** gene expression.

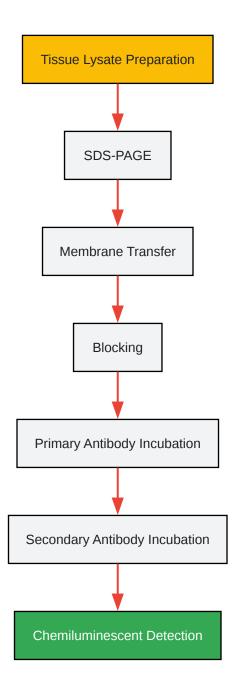
Western Blotting

This technique is used to detect and quantify **FITM1** and **FITM2** proteins in tissue lysates.

- 1. Protein Extraction:
- Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
- Determine protein concentration using a BCA or Bradford assay.
- 2. SDS-PAGE and Transfer:
- Denature 20-40 μg of protein lysate by boiling in Laemmli sample buffer.
- Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semidry transfer system.
- 3. Immunodetection:
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Incubate the membrane with a primary antibody specific to **FITM1** or **FITM2** overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again three times with TBST.
- 4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the signal using an imaging system or X-ray film.
- Quantify band intensity using densitometry software, normalizing to a loading control like βactin or GAPDH.





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Caption: Workflow for Western Blot analysis of **FITM** protein expression.

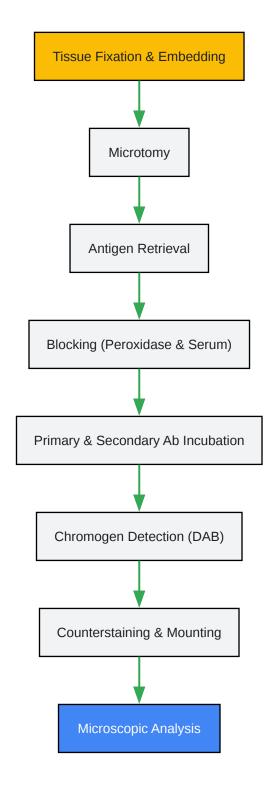
Immunohistochemistry (IHC)

IHC is used to visualize the localization of **FITM1** and **FITM2** proteins within the cellular context of a tissue.

- 1. Tissue Preparation:
- Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
- Cut 4-5 μm thick sections using a microtome and mount on charged glass slides.
- 2. Staining:
- Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
- Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites with a blocking serum (e.g., normal goat serum).
- Incubate with the primary antibody for **FITM1** or **FITM2** overnight at 4°C.
- Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex.
- Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstain with hematoxylin to visualize cell nuclei.
- 3. Analysis:



- Dehydrate the stained slides, clear in xylene, and coverslip.
- Examine the slides under a light microscope to assess the staining intensity and subcellular localization of the FITM protein.



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Caption: Workflow for Immunohistochemical analysis of **FITM** proteins.

Conclusion

This guide provides a detailed overview of **FITM** gene and protein expression in various human tissues, highlighting the predominant expression of **FITM1** in muscle and heart and **FITM2** in adipose tissue. The provided protocols and workflow diagrams serve as a valuable resource for researchers investigating the role of these critical lipid storage proteins in health and disease. Further research into the specific functions and regulatory mechanisms of **FITM** proteins will be crucial for the development of novel therapeutic strategies for metabolic disorders.

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